Deuterium Mass Shift in LC-MS/MS Quantification
The presence of three deuterium atoms in 1-Bromo-2,4-dinitrobenzene-d3 results in a molecular weight of 250.02 g/mol, which is exactly 3.02 Da higher than the non-deuterated analog (MW = 247.00 g/mol) . This mass shift allows the compound to serve as a co-eluting stable isotope-labeled internal standard for MS analysis of 1-bromo-2,4-dinitrobenzene. In LC-MS/MS methods, stable isotope-labeled internal standards are added to every sample prior to extraction to correct for analyte loss during sample preparation, chromatographic separation, and ionization [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 250.02 g/mol (C6H3BrN2O4 with 3 deuterium atoms) |
| Comparator Or Baseline | 247.00 g/mol (non-deuterated 1-bromo-2,4-dinitrobenzene, CAS 584-48-5) |
| Quantified Difference | +3.02 Da mass shift (M+3) |
| Conditions | Isotopic purity specification of 98 atom % D |
Why This Matters
This specific mass shift is the minimum requirement for a stable isotope-labeled internal standard to be chromatographically distinguishable from the unlabeled analyte, enabling accurate and precise quantification in complex biological or environmental matrices.
- [1] UNC Chemistry Mass Spectrometry Core Laboratory. LC-MS/MS Quantitative Assays. View Source
